Lipophilicity (LogP) Comparison: Cyclopropyl vs. Methyl and Phenyl Substituents
The target compound exhibits a computed LogP of 0.76789, which is significantly higher than the LogP of the methyl-substituted analog (≈ -1.645) and slightly lower than the phenyl-substituted analog (XLogP3-AA = 0.9) . This intermediate lipophilicity is critical for achieving balanced solubility and permeability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.76789 |
| Comparator Or Baseline | 4-Methyl analog: -1.645; 4-Phenyl analog: 0.9 |
| Quantified Difference | +2.41 vs methyl analog; -0.13 vs phenyl analog |
| Conditions | Computed LogP (cLogP) from vendor datasheets and PubChem XLogP3 |
Why This Matters
LogP directly influences a compound's ADME (absorption, distribution, metabolism, excretion) profile, and the cyclopropyl derivative provides a distinct intermediate lipophilicity not available with other common 4-substituents.
